molecular formula C23H21ClN4O B11460065 3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide

Cat. No.: B11460065
M. Wt: 404.9 g/mol
InChI Key: OGMUWDBQFJXWPM-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzotriazole core with chloro, ethyl, and methyl substituents, imparts specific chemical properties that make it valuable for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and nitrous acid.

    Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while alkylation can be performed using alkyl halides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the benzotriazole derivative and 4-methylbenzoyl chloride, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2-isopropylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is unique due to its specific substitution pattern on the benzotriazole core. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C23H21ClN4O

Molecular Weight

404.9 g/mol

IUPAC Name

3-chloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C23H21ClN4O/c1-4-16-6-9-18(10-7-16)28-26-21-11-15(3)20(13-22(21)27-28)25-23(29)17-8-5-14(2)19(24)12-17/h5-13H,4H2,1-3H3,(H,25,29)

InChI Key

OGMUWDBQFJXWPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C=C4)C)Cl)C

Origin of Product

United States

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